molecular formula C10H16O6 B8802316 Trimethyl 2-Methylpropane-1,1,3-tricarboxylate

Trimethyl 2-Methylpropane-1,1,3-tricarboxylate

Cat. No. B8802316
M. Wt: 232.23 g/mol
InChI Key: RXJAOXZWWQADKO-UHFFFAOYSA-N
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Patent
US09309204B2

Procedure details

To a mixture of 28% NaOMe/methanol (0.25 eq) and dimethyl malonate (1.0 eq) in methanol (1.6 vol) was added methyl crotonate at 70° C. The reaction mixture was stirred at the same temperature for 2 hr. After neutralization with acetic acid (0.25 eq)/water (50/50) at 25° C., the mixture was concentrated under reduced pressure. To the mixture was added 5% aq NaCl (3.82 vol) and extracted with MTBE (2 vol X 2), washed two times with 10% NaCl (2 vol) and concentrated to give the product as an oil (89.1% yield, 95% pure as measured by GC-MS).
Name
NaOMe methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
89.1%

Identifiers

REACTION_CXSMILES
C[O-].[Na+].CO.[C:6]([O:13][CH3:14])(=[O:12])[CH2:7][C:8]([O:10][CH3:11])=[O:9].[C:15]([O:20][CH3:21])(=[O:19])/[CH:16]=[CH:17]/[CH3:18].C(O)(=O)C.[Na+].[Cl-]>CO.O>[CH3:18][CH:17]([CH2:16][C:15]([O:20][CH3:21])=[O:19])[CH:7]([C:6]([O:13][CH3:14])=[O:12])[C:8]([O:10][CH3:11])=[O:9] |f:0.1.2,6.7|

Inputs

Step One
Name
NaOMe methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+].CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at the same temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with MTBE (2 vol X 2)
WASH
Type
WASH
Details
washed two times with 10% NaCl (2 vol)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C(C(=O)OC)C(=O)OC)CC(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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